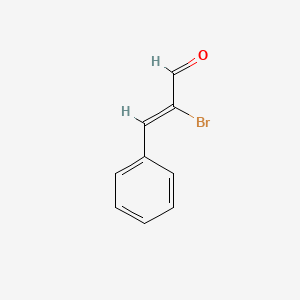

alpha-Bromocinnamaldehyde

描述

Alpha-Bromocinnamaldehyde is an organic compound with the molecular formula C9H7BrO. It is a derivative of cinnamaldehyde, where a bromine atom is substituted at the alpha position of the cinnamaldehyde structure. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

作用机制

Target of Action

Alpha-Bromocinnamaldehyde (Br-CA) primarily targets Escherichia coli (E. coli) cells . E. coli is a type of bacteria that can cause various types of infections, including urinary tract infections, respiratory illness, and diarrhea. Br-CA has shown potential in eradicating persisters in E. coli, which are cells that have survived antibiotic treatment .

Mode of Action

Br-CA interacts with E. coli cells during their exponential phase, leading to their eradication . It has been observed that 200 μg/ml of Br-CA is capable of killing all E. coli cells during this phase .

Biochemical Pathways

coli, including those induced by the overproduction of ppGpp, overexpression of TisB, and chemical induction by carbonyl cyanide m-chlorophenylhydrazone (CCCP) .

Pharmacokinetics

coli cells during their exponential phase suggests that it may have good bioavailability .

Result of Action

The primary result of Br-CA’s action is the eradication of E. coli cells, including those in the stationary phase which are usually highly recalcitrant to antibiotic treatment . This suggests that Br-CA has a novel bactericidal mechanism and the potential to mitigate antibiotic resistance crisis .

Action Environment

准备方法

Synthetic Routes and Reaction Conditions: Alpha-Bromocinnamaldehyde can be synthesized through the bromination of cinnamaldehyde. The reaction typically involves the addition of bromine to cinnamaldehyde in the presence of a solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature to ensure the selective bromination at the alpha position.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or distillation techniques.

化学反应分析

Types of Reactions: Alpha-Bromocinnamaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

Reduction Reactions: The compound can be reduced to form alcohols.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution Reactions: Various substituted cinnamaldehyde derivatives.

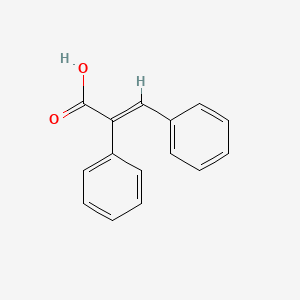

Oxidation Reactions: Alpha-bromocinnamic acid.

Reduction Reactions: Alpha-bromocinnamyl alcohol.

科学研究应用

Alpha-Bromocinnamaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in combating antibiotic-resistant bacteria.

Industry: It is employed as an anti-mildew agent in commercial products.

相似化合物的比较

Cinnamaldehyde: The parent compound, lacking the bromine substitution.

Beta-Bromostyrene: Another brominated derivative with different substitution patterns.

Trans-Cinnamaldehyde: A geometric isomer of cinnamaldehyde.

Uniqueness: Alpha-Bromocinnamaldehyde stands out due to its specific bromine substitution, which imparts unique chemical reactivity and biological activity. Its ability to act as a bactericidal agent against antibiotic-resistant bacteria highlights its potential in medical applications, distinguishing it from other similar compounds.

属性

IUPAC Name |

(Z)-2-bromo-3-phenylprop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-7H/b9-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRWNOKNRHCLHV-TWGQIWQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C=O)\Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tan crystalline powder; [Alfa Aesar MSDS] | |

| Record name | alpha-Bromocinnamaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20177 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5443-49-2, 33603-90-6 | |

| Record name | Bromocinnamal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005443492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenal, 2-bromo-3-phenyl-, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033603906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does α-bromocinnamaldehyde exert its bactericidal activity?

A1: Unlike traditional antibiotics, α-bromocinnamaldehyde (Br-CA) demonstrates a unique bactericidal mechanism independent of reactive oxygen species (ROS) generation. [] This conclusion stems from experiments showing that neither thiourea (a hydroxyl-radical scavenger) nor DPTA (a Fe3+ chelator blocking hydroxyl-radical formation) impacted Br-CA's ability to eliminate Escherichia coli cells. [] The exact mechanism of action is still under investigation.

Q2: What evidence supports α-bromocinnamaldehyde's efficacy against persister cells?

A2: Research shows promising results for Br-CA's potential to eradicate persisters, a subpopulation of bacteria known for their high tolerance to antibiotics. [] Specifically, Br-CA effectively eliminated E. coli persisters generated through various methods, including those overproducing ppGpp, overexpressing TisB, chemically induced by carbonyl cyanide m-chlorophenylhydrazone (CCCP), and even those in the stationary phase. [] These findings highlight its potential to combat antibiotic resistance.

Q3: How does α-bromocinnamaldehyde interact with tyrosinase, and what are the implications?

A3: α-Bromocinnamaldehyde acts as a reversible inhibitor of mushroom tyrosinase, affecting both its monophenolase and diphenolase activities. [] Studies employing UV-scanning, fluorescence quenching, and molecular docking techniques revealed that Br-CA diminishes the formation of o-quinones and functions as a static quencher of the enzyme. [] While it doesn't directly bind to the copper ions within the enzyme's active site, it interacts with surrounding amino acid residues, ultimately hindering tyrosinase activity. [] This inhibitory effect on tyrosinase makes α-bromocinnamaldehyde a potential candidate for development as an anti-tyrosinase agent.

Q4: What is known about the mutagenicity of α-bromocinnamaldehyde?

A4: α-Bromocinnamaldehyde exhibits potent mutagenic properties, particularly against Salmonella typhimurium TA100 strain in the absence of metabolic activation (S9 mix). [] The observed mutagenicity was significantly higher without S9 mix, inducing 1.0 x 106 revertants per mg, compared to 1.3 x 104 revertants per mg with S9 mix. [] This finding raises concerns about its potential health risks and warrants further investigation into its safety profile.

Q5: What is the significance of the spiro imidazolidine-oxazolidine intermediate identified in reactions involving α-bromocinnamaldehyde?

A5: In guanidinium ylide-mediated aziridination reactions using α-bromocinnamaldehyde, a crucial spiro imidazolidine-oxazolidine intermediate forms. [] Confirmed by X-ray crystallography, this intermediate adopts a trans configuration at its stereogenic centers. [] Its role in aziridine product formation was validated through its successful chemical conversion into the final aziridine compounds. [] This discovery contributes to a deeper understanding of the reaction mechanism and stereochemical outcomes in these synthetically valuable transformations.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole](/img/structure/B3424188.png)

![4-[(4E)-4-[(2E,4E)-5-(1,3-Dibutyl-4-oxido-6-oxo-2-sulfanylidenepyrimidin-5-yl)penta-2,4-dienylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonate;triethylazanium](/img/structure/B3424194.png)

![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B3424203.png)